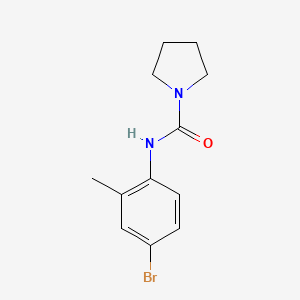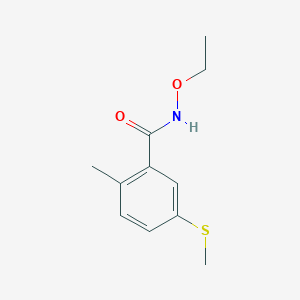
N-ethoxy-2-methyl-5-methylsulfanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethoxy-2-methyl-5-methylsulfanylbenzamide, commonly known as EMMB, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. EMMB belongs to the family of benzamide derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
科学研究应用
EMMB has shown promising results in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. EMMB has also been investigated for its anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, EMMB has been studied for its antimicrobial properties, as it has been found to exhibit activity against various bacterial strains.
作用机制
The mechanism of action of EMMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. EMMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition may lead to the accumulation of DNA damage and cell death. EMMB has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
EMMB has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. EMMB has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, EMMB has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
EMMB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EMMB is also stable and has a long shelf life. However, there are also limitations to its use. EMMB is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, EMMB has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on EMMB. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to investigate its safety and toxicity in vivo. Another area of interest is its anti-inflammatory properties. EMMB may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, EMMB's antimicrobial properties may be useful in the development of new antibiotics to combat antibiotic-resistant bacterial strains.
Conclusion:
In conclusion, EMMB is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively straightforward, and it has been found to have anticancer, anti-inflammatory, and antimicrobial properties. While there are limitations to its use in lab experiments, there are several future directions for research on EMMB, including its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Further studies are needed to fully understand its mechanism of action and to investigate its safety and efficacy in vivo.
合成方法
EMMB can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-methylsulfanylbenzoic acid with ethyl chloroformate, followed by the addition of ammonia and subsequent reaction with ethyl iodide. The final product is obtained through recrystallization and purification.
属性
IUPAC Name |
N-ethoxy-2-methyl-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-4-14-12-11(13)10-7-9(15-3)6-5-8(10)2/h5-7H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIDCMNSUYUOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1=C(C=CC(=C1)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethoxy-2-methyl-5-methylsulfanylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

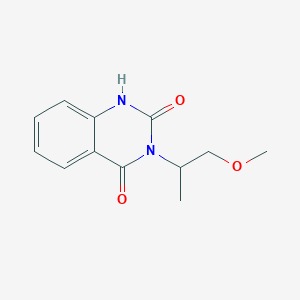
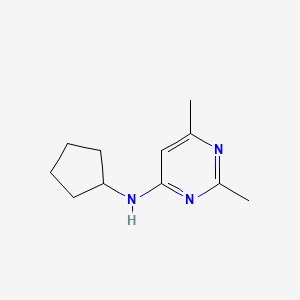
![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)
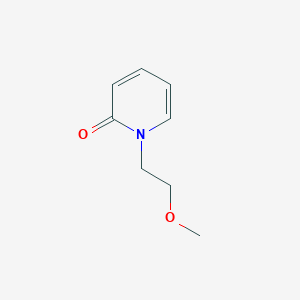
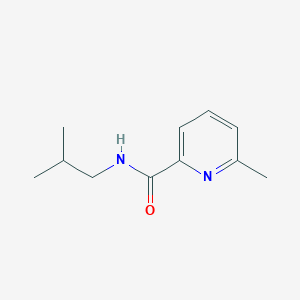


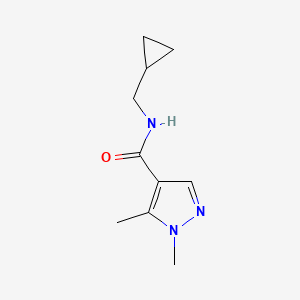

![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)
